Cas no 1805472-48-3 (Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate)

Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate
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- インチ: 1S/C10H8Br2F2O3/c1-2-16-9(15)7-6(17-10(13)14)4-3-5(11)8(7)12/h3-4,10H,2H2,1H3
- InChIKey: CKVNXLGJNQNHCC-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1C(=O)OCC)OC(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 266
- トポロジー分子極性表面積: 35.5
- XLogP3: 4.4
Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020348-500mg |
Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate |
1805472-48-3 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
Alichem | A013020348-1g |
Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate |
1805472-48-3 | 97% | 1g |
1,504.90 USD | 2021-06-24 | |
Alichem | A013020348-250mg |
Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate |
1805472-48-3 | 97% | 250mg |
480.00 USD | 2021-06-24 |
Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoateに関する追加情報
Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate: A Comprehensive Overview
Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate, with the CAS number 1805472-48-3, is a complex organic compound that has garnered significant attention in the field of synthetic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with bromine atoms at positions 2 and 3, as well as a difluoromethoxy group at position 6. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate in the development of advanced materials. Researchers have explored its role in the synthesis of novel polymers and its ability to act as a precursor for functional materials. The bromine atoms in the molecule are particularly significant due to their reactivity and ability to participate in various substitution reactions. This makes Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate an ideal candidate for use in bromination reactions and as an intermediate in organic synthesis.
The difluoromethoxy group attached to the benzoate ring introduces additional complexity to the molecule. This group not only enhances the molecule's stability but also contributes to its electronic properties. Recent research has demonstrated that this compound exhibits unique electronic characteristics, which make it suitable for applications in optoelectronic devices. Its ability to absorb and emit light at specific wavelengths has been explored in the context of organic light-emitting diodes (OLEDs) and photovoltaic cells.
In terms of synthesis, Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate can be prepared through a variety of methods. One common approach involves the bromination of a substituted benzoic acid derivative followed by esterification with ethanol. The introduction of the difluoromethoxy group typically requires precise control over reaction conditions to ensure selectivity and yield. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
The physical properties of Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate are equally intriguing. Its melting point and solubility characteristics have been extensively studied, providing insights into its behavior under different environmental conditions. These properties are crucial for determining its suitability in various industrial applications, such as coatings and adhesives.
One area where Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate has shown particular promise is in the field of agriculture. Its ability to act as a herbicide or fungicide has been explored in recent studies. The compound's stability under environmental conditions and its effectiveness against various plant pathogens make it a potential candidate for use in agricultural chemicals.
Moreover, Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate has been investigated for its potential use in pharmaceuticals. Its structure allows for modifications that could lead to bioactive compounds with therapeutic applications. Researchers have explored its role as an intermediate in drug synthesis, particularly in the development of anti-inflammatory and antiviral agents.
In conclusion, Ethyl 2,3-dibromo-6-(difluoromethoxy)benzoate is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses for this compound, its significance in the field of organic chemistry is expected to grow further.
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